![molecular formula C27H27N3O3S B2355584 4-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline CAS No. 866864-12-2](/img/structure/B2355584.png)
4-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline
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Overview
Description
The compound “4-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The methoxyphenyl group attached to the piperazine ring could potentially enhance the lipophilicity and thus the bioavailability of the compound .
Scientific Research Applications
Synthesis and Characterization
Compounds with structures related to 4-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline have been synthesized and characterized for their fluorescent properties and receptor affinity. For instance, environment-sensitive fluorescent ligands for human 5-HT1A receptors with 1-arylpiperazine structure have been developed, displaying high receptor affinity and good fluorescence properties, which are valuable for visualizing receptors overexpressed in cells by fluorescence microscopy (Lacivita et al., 2009).
Antimicrobial and Antifungal Activities
Several derivatives have been synthesized and screened for their antimicrobial activities . Novel 1,2,4-Triazole derivatives demonstrated good or moderate activities against test microorganisms, suggesting potential applications in combating microbial infections (Bektaş et al., 2007).
Anticancer and Antioxidant Activities
Compounds bearing 4-Aryl-1-Piperazine moieties linked to the isoquinoline alkaloid, berberine, have been synthesized and evaluated for their anticancer and antioxidant activities . Several compounds exhibited significant potency, suggesting a promising direction for the development of new anticancer agents (Mistry et al., 2015).
Corrosion Inhibition
In the context of industrial applications, some derivatives have been investigated for their corrosion inhibitory properties . Compounds such as 7-alkyl-8-Hydroxyquinolines derived from visnaginone and khellinone have shown effectiveness as corrosion inhibitors for steel in acidic environments, demonstrating their utility in materials science and engineering (El faydy et al., 2020).
Molecular Docking and SAR Studies
Molecular docking and structure-activity relationship (SAR) studies on derivatives targeting various receptors, such as 5-HT1A and 5-HT7 , have provided insights into their potential therapeutic applications and the molecular basis of their activity. These studies are crucial for the rational design of new therapeutic agents with improved efficacy and selectivity (Intagliata et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(4-methoxyphenyl)piperazine and 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles , have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Similar compounds have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines .
Biochemical Pathways
Compounds with similar structures have been found to affect the cholinergic transmission, which is associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
Similar compounds have been found to exhibit alpha1-adrenergic affinity in the range from 22 nm to 250 nm . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .
Result of Action
Similar compounds have been found to exhibit inhibitory effects compared to tacrine .
properties
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-20-7-13-23(14-8-20)34(31,32)26-19-28-25-6-4-3-5-24(25)27(26)30-17-15-29(16-18-30)21-9-11-22(33-2)12-10-21/h3-14,19H,15-18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBYAYRUJKILTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline |
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